![molecular formula C5H8ClN3 B1291725 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole CAS No. 769115-51-7](/img/structure/B1291725.png)
3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole
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Description
3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole derivatives can be approached by starting from 3-mercapto-1,2,4-triazoles, which are obtained from acyl hydrazines and isothiocyanates. These mercapto derivatives can be further functionalized to yield the chloromethyl and other substituted derivatives . Another method involves the hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde, followed by reaction with thionyl chloride to produce the 1-(chloromethyl)-1,2,4-triazole hydrochloride salt, which is an important intermediate for various applications .
Molecular Structure Analysis
The molecular structure of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole is not directly discussed in the provided papers. However, the structure of related compounds, such as ethyl 1-(6-chloro-3-pyridylmethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, has been analyzed, showing significant electron delocalization within the triazolyl system and stabilization through intramolecular hydrogen bonds . Additionally, the structure of 3-aryl-1,2,4-triazoles has been determined by X-ray crystallography, which could provide insights into the structural aspects of the chloromethylated triazoles .
Chemical Reactions Analysis
The reactivity of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole would be influenced by the presence of the chloromethyl group, which is a good leaving group and can participate in nucleophilic substitution reactions. This reactivity is exploited in the synthesis of various derivatives, such as the 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles, which are synthesized by treating trialkylphosphites with 5-aryl-3-chloromethyl-1,2,4-triazoles .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole are not explicitly detailed in the provided papers. However, the properties of similar compounds can be inferred. For instance, the 1-(chloromethyl)-1,2,4-triazole hydrochloride salt is likely to be soluble in polar solvents such as chloroform, as indicated by its use in the synthesis process . The presence of the chloromethyl group would also make the compound susceptible to hydrolysis under basic conditions, potentially leading to the formation of the corresponding hydroxymethyl derivative.
Scientific Research Applications
Microwave-Promoted Synthesis and Biological Activity
A study by Özil et al. (2015) focused on the synthesis of a series of fused and non-fused 1,2,4-triazole derivatives, exploring their antimicrobial, anti-lipase, and antiurease activities. This research underscores the role of 1,2,4-triazoles in the development of new compounds with potential therapeutic applications (Özil, Bodur, Ülker, & Kahveci, 2015).
Syntheses of Triazolyl- or Triazolium-Functionalized Energetic Salts
Wang et al. (2007) prepared triazolyl-functionalized monocationic energetic salts through reactions involving 1-(chloromethyl)-1H-1,2,4-triazole. This study demonstrates the potential of these compounds in the development of energetic materials with good thermal stability and density, indicative of their applicability in material sciences (Wang, Gao, Ye, & Shreeve, 2007).
Molecular Modeling Study of Novel Triazoles
El-Reedy and Soliman (2020) conducted a study on the synthesis and biological activity of novel 1,2,4-triazolo[4,3-b][1,2,4,5]tetrazines and 1,2,4-triazolo[4,3-b][1,2,4]triazines. Their work highlights the antimicrobial and anti-inflammatory potential of these compounds, providing insights into their possible therapeutic applications (El-Reedy & Soliman, 2020).
Spectroscopic and Structural Studies
Another research by Şahin et al. (2014) involved the synthesis and characterization of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole, among others, focusing on their molecular structure through X-ray diffraction techniques. This type of research contributes to the understanding of the physical and chemical properties of triazole derivatives (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Understanding Adsorption on Mild Steel Surface
Bentiss et al. (2007) explored the use of 4H-1,2,4-triazole derivatives for corrosion protection of mild steel in hydrochloric acid solution, demonstrating the potential industrial applications of triazole compounds in materials science and engineering (Bentiss, Bouanis, Mernari, Traisnel, Vezin, & Lagrenée, 2007).
properties
IUPAC Name |
3-(chloromethyl)-4-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-2-9-4-7-8-5(9)3-6/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUSMMRGVDTMNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole |
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